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Compound of Interest

Compound Name:
2-(4-Methylphenyl)-2,5-

diazabicyclo[2.2.1]heptane

CAS No.: 198988-86-2

Cat. No.: B177905

Get Quote

Executive Summary
In modern medicinal chemistry, the piperazine ring is a ubiquitous pharmacophore, valued for

its ability to modulate physicochemical properties and present substituents in defined vectors.

[1][2][3][4][5][6] However, the inherent conformational flexibility of the piperazine ring—

oscillating between chair, twist-boat, and boat conformers—often incurs a significant entropic

penalty (

) upon binding to a protein target.

2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) represents the "gold standard" strategy for

conformationally restricting the piperazine scaffold. By introducing a methylene bridge between

the C2 and C5 positions, the ring is locked into a rigid, chiral boat conformation. This guide

details the structural mechanics, synthesis, and application of 2,5-DBH to optimize potency and

selectivity in drug discovery programs.[4]

Structural Mechanics & Thermodynamic Rationale
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The Entropy Problem
Flexible molecules like piperazine exist in a dynamic equilibrium of conformers in solution.

When such a molecule binds to a rigid protein pocket, it must "freeze" into a single bioactive

conformation. This loss of degrees of freedom results in an entropic penalty, reducing the

overall free energy of binding (

).

The 2,5-DBH Solution
The 2,5-DBH scaffold serves as a pre-organized mimic of the piperazine boat conformer.

Geometry: The C2-C5 methylene bridge forces the piperazine ring into a distorted boat

shape.

Vector Alignment: Unlike piperazine, where nitrogen lone pairs can invert and rotate, the lone

pairs in 2,5-DBH are spatially fixed.

Chirality: 2,5-DBH possesses two chiral centers (C1 and C4).[5] The scaffold exists as two

enantiomers: (1S,4S) and (1R,4R).[4][5] This allows for the precise probing of chiral

recognition within the binding pocket, a feature absent in achiral piperazine.

Visualization: The Restriction Logic
The following diagram illustrates the thermodynamic advantage of using 2,5-DBH over

piperazine.
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Caption: Thermodynamic comparison showing the reduced entropic cost of binding for the rigid

2,5-DBH scaffold compared to the flexible piperazine.

Synthesis of the 2,5-DBH Core[5][7][8]
The synthesis of 2,5-DBH is non-trivial due to the need to establish the bicyclic bridgehead

carbons with correct stereochemistry. The most robust and scalable route begins with the

"Chiral Pool" material trans-4-hydroxy-L-proline, yielding the (1S,4S) enantiomer.

Synthetic Strategy: The Hydroxyproline Route
This route relies on converting the carboxylic acid of proline to an alcohol, activating both the

native hydroxyl and the newly formed alcohol, and then cyclizing with a primary amine.

Workflow Diagram
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Caption: Step-by-step synthetic pathway from trans-4-hydroxy-L-proline to the protected 2,5-

DBH scaffold.

Detailed Experimental Protocol
Objective: Synthesis of (1S,4S)-2-benzyl-5-(tert-butoxycarbonyl)-2,5-

diazabicyclo[2.2.1]heptane.
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Reagents:

N-Boc-trans-4-hydroxy-L-proline methyl ester

p-Toluenesulfonyl chloride (TsCl)

Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4)

Benzylamine (BnNH2)

Step 1: Reduction to Diol

Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous THF under

nitrogen.

Cool to 0°C. Slowly add LiAlH4 (2.5 eq) (Caution: Exothermic, gas evolution).

Allow to warm to room temperature (RT) and stir for 4 hours until TLC indicates consumption

of ester.

Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially

(Fieser workup).

Filter the white precipitate, dry the filtrate over MgSO4, and concentrate to yield the N-Boc-

diol.

Step 2: Activation (Ditosylation)

Dissolve the N-Boc-diol (1.0 eq) in Pyridine (or DCM with Et3N).

Cool to 0°C. Add TsCl (2.2 eq) portion-wise.

Stir at 0°C for 12 hours (maintain low temp to prevent elimination).

Pour into ice water and extract with EtOAc. Wash with 1N HCl (to remove pyridine), brine,

and dry.

Isolate the bis-tosylate intermediate.
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Step 3: Cyclization (The Critical Step)

Dissolve the bis-tosylate (1.0 eq) in a high-boiling solvent (e.g., Toluene or Xylenes).

Add Benzylamine (3.0 eq). Excess amine acts as both nucleophile and base.

Heat: Reflux (110°C+) for 16–24 hours. The high temperature is required to overcome the

strain energy of forming the bicyclic system.

Cool to RT. Filter off benzylamine salts.

Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Yield: The product is the orthogonal protected (1S,4S)-2,5-DBH scaffold (N2-Benzyl, N5-

Boc).

Application in Drug Design (SAR)
When to Deploy 2,5-DBH
Do not start with 2,5-DBH. It is an optimization tool, not a screening hit. Use it when:

Potency Plateau: You have a piperazine lead with sub-nanomolar affinity but cannot break

the ceiling.

Selectivity Issues: Your piperazine binds to off-targets (e.g., hERG, CYP450). The rigid 2,5-

DBH may clash with the off-target pocket while fitting the primary target.

Intellectual Property: Switching a generic piperazine to a chiral bicyclic system generates

novel IP space.

Comparative Data: Piperazine vs. 2,5-DBH
The following table summarizes the physicochemical shifts expected when making this isosteric

replacement.
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Property Piperazine 2,5-DBH
Impact on Drug
Design

Conformation Flexible (Chair/Boat) Rigid (Boat)
Increases potency if

boat is bioactive.

Chirality Achiral Chiral (Enantiomers)

Enables specific

stereochemical

interactions.

Basicity (pKa) ~9.8 (N1), ~5.6 (N4) ~9.0 (N2), ~6.5 (N5)
Slightly lower pKa can

improve permeability.

Lipophilicity Low (Polar) Moderate

Bridge adds

lipophilicity (+CH2);

may improve BBB

penetration.

Metabolic Stability Moderate High

Rigid core is often

more resistant to

oxidative metabolism.

Case Study: Epibatidine Analogs
One of the most famous applications of this scaffold is in the modification of Epibatidine, a

potent nicotinic acetylcholine receptor (nAChR) agonist.[7]

Challenge: Epibatidine is toxic.

Strategy: Replacing the 7-azabicyclo[2.2.1]heptane core with 2,5-DBH allowed researchers

to modulate the basicity and vector orientation of the nitrogen atoms.

Result: This led to analogs with improved subtype selectivity (α4β2 vs α3β4), separating

analgesia from toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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